2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound featuring a furan ring, an imidazole ring, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the furan-2-ylmethyl group and the p-tolyl group. The final step involves the formation of the thioacetamide linkage.
Imidazole Ring Formation: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Furan-2-ylmethyl Group: This step involves the alkylation of the imidazole ring with a furan-2-ylmethyl halide.
Introduction of p-Tolyl Group: This can be done via a Friedel-Crafts alkylation reaction.
Formation of Thioacetamide Linkage: The final step involves the reaction of the intermediate with thioacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioacetamide group.
Reduction: Reduction reactions can target the imidazole ring and the thioacetamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
Scientific Research Applications
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furan ring and thioacetamide group can also contribute to the compound’s overall biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
- 2-((1-(furan-2-ylmethyl)-5-(m-tolyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
Uniqueness
The unique combination of the furan ring, imidazole ring, and thioacetamide group in 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide distinguishes it from similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in other related compounds.
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-17-5-9-19(10-6-17)22-14-25-24(27(22)15-21-4-3-13-29-21)30-16-23(28)26-20-11-7-18(2)8-12-20/h3-14H,15-16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXPOLCWADFHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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